molecular formula C9H19N B13311421 3-Butyl-3-methylpyrrolidine

3-Butyl-3-methylpyrrolidine

Cat. No.: B13311421
M. Wt: 141.25 g/mol
InChI Key: DVJSBTQNNSDLIO-UHFFFAOYSA-N
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Description

3-Butyl-3-methylpyrrolidine: is an organic compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is notable for its structural uniqueness, which includes a butyl group and a methyl group attached to the nitrogen ring. Pyrrolidines are widely recognized for their applications in medicinal chemistry due to their versatile biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of pyrrolidines, including this compound, often involves the reaction of 1,4-butanediol and ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-3-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and substituted pyrrolidines .

Mechanism of Action

The mechanism of action of 3-Butyl-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and the structure of the pyrrolidine derivative.

Comparison with Similar Compounds

Uniqueness: 3-Butyl-3-methylpyrrolidine is unique due to the presence of both butyl and methyl groups, which confer distinct steric and electronic properties. These modifications can enhance the compound’s biological activity and selectivity compared to simpler pyrrolidine derivatives .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-butyl-3-methylpyrrolidine

InChI

InChI=1S/C9H19N/c1-3-4-5-9(2)6-7-10-8-9/h10H,3-8H2,1-2H3

InChI Key

DVJSBTQNNSDLIO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCNC1)C

Origin of Product

United States

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